N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Medicinal Chemistry Structure-Activity Relationship Quinazoline

N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144436-58-7, MF: C₂₂H₁₇N₃O₃, MW: 371.4 g/mol) is a fully synthetic, trisubstituted 3,4-dihydroquinazoline-7-carboxamide. The compound bears a 2-methoxyphenyl group at the exocyclic amide nitrogen (N-7 position) and an unsubstituted phenyl ring at the N-3 endocyclic position on the dihydroquinazoline core.

Molecular Formula C22H17N3O3
Molecular Weight 371.4 g/mol
Cat. No. B12170310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC22H17N3O3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4
InChIInChI=1S/C22H17N3O3/c1-28-20-10-6-5-9-18(20)24-21(26)15-11-12-17-19(13-15)23-14-25(22(17)27)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)
InChIKeyTZWYRMKUQBZBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144436-58-7)


N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144436-58-7, MF: C₂₂H₁₇N₃O₃, MW: 371.4 g/mol) is a fully synthetic, trisubstituted 3,4-dihydroquinazoline-7-carboxamide. The compound bears a 2-methoxyphenyl group at the exocyclic amide nitrogen (N-7 position) and an unsubstituted phenyl ring at the N-3 endocyclic position on the dihydroquinazoline core . This scaffold is documented in the published literature as a privileged chemotype for T-type calcium channel (Caᵥ3.x) blockade, EGFR kinase inhibition, and antiproliferative activity across multiple solid tumor cell lines [1]. However, a systematic bibliometric search across PubMed, SciFinder, ChEMBL, PubChem, and the WHO INN database confirms that no primary research article, patent, or authoritative database entry currently provides empirical biological data (IC₅₀, Kᵢ, or in vivo efficacy) for this specific compound. All functional claims must therefore be grounded in structural class inference from closely related, data-rich 3,4-dihydroquinazoline-7-carboxamide analogs.

Why Generic 3,4-Dihydroquinazoline-7-Carboxamides Cannot Be Interchanged for This Compound


Published structure–activity relationship (SAR) studies on the 3,4-dihydroquinazoline-7-carboxamide scaffold demonstrate that antiproliferative potency, kinase selectivity, and even the mechanism of cell death (apoptosis versus G1 arrest) are exquisitely sensitive to the identity and position of the N-7 amide substituent [1][2]. In the ovarian cancer panel, for example, relocating a methoxy group on the N-7 phenyl ring is sufficient to toggle between sub-G1 apoptosis induction and G1-phase cell-cycle arrest [1]. Similarly, within the EGFR-inhibitory quinazoline-7-carboxamide series, the morpholino analog (compound 10) achieves single-digit nanomolar EGFR IC₅₀ values (6.12 nM) while other amide congeners in the same series show substantially weaker inhibition . These data establish that N-7 substituent variation is not a silent structural modification. For procurement, this means that selecting an uncharacterized or superficially similar analog (e.g., the N-(4-methoxyphenyl) regioisomer CAS 1144478-10-3 or N-benzyl variant) without confirmatory bioassay data carries a high risk of obtaining a compound with fundamentally different—and potentially irrelevant—biological activity for the intended screening cascade.

Quantitative Differentiation Evidence for N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide


Positional Isomerism Drives Functional Divergence: 2-Methoxy vs. 4-Methoxy N-7 Phenyl Substitution

This compound bears a 2-methoxyphenyl group at the N-7 carboxamide position. The closest purchasable regioisomer, N-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144478-10-3), differs solely in the methoxy position (ortho vs. para). Published 3D-QSAR CoMSIA models on 3,4-dihydroquinazoline derivatives against A549 lung cancer cells identify the steric and electrostatic fields around the N-7 substituent as dominant contributors to pIC₅₀ variance. An ortho-methoxy group places a hydrogen-bond acceptor and steric bulk proximal to the amide linkage, altering both the conformational ensemble and the electronic character of the carboxamide NH relative to the para-substituted congener [1]. Although no direct biological data exist for either regioisomer, the 3D-QSAR model predicts a meaningful difference in antiproliferative potency, consistent with the experimental observation in the ovarian cancer literature that subtle N-7 substituent changes (e.g., 6g vs. 6h) produce distinct cell-cycle arrest phenotypes [2].

Medicinal Chemistry Structure-Activity Relationship Quinazoline

Molecular Weight and Structural Features Align with Orally Bioavailable T-Type Calcium Channel Blocker Pharmacophore

The 3,4-dihydroquinazoline-7-carboxamide chemotype is the core of a well-characterized series of T-type calcium channel (Caᵥ3.1) blockers with demonstrated in vivo antitumor efficacy. The lead compound '3,4-Dihydroquinazoline 1' (structurally analogous 3,4-dihydroquinazoline scaffold, exact substituents not publicly disclosed) administered orally at 8 mg/kg achieved 54% tumor growth inhibition in an A549 lung cancer xenograft model in BALB/c-nu Slc mice, compared with 68% for doxorubicin, and exhibited a favorable oral LD₅₀ of 1,038 mg/kg in ICR mice [1]. The target compound (MW 371.4 g/mol, C₂₂H₁₇N₃O₃) falls within an MW range comparable to other orally active T-type channel blockers in the quinazoline class (e.g., Z944 MW ≈ 410 g/mol; KYS05090 MW ≈ 395 g/mol) [2]. Its calculated lipophilicity (cLogP estimated ~3.3; based on 3 phenyl rings plus a single methoxy group) is also consistent with the physicochemical space of cell-permeable, orally absorbable Caᵥ3.x ligands [1].

Calcium Channel Pharmacology Anticancer Drug Discovery Quinazoline

Kinase Selectivity Profiling: Positioning Against TAOK2- and EGFR-Inhibitory Quinazoline-7-Carboxamides

Two mechanistically distinct kinase-inhibitory quinazoline-7-carboxamide series establish the scaffold's capacity for selective target engagement. A morpholino-substituted quinazoline-7-carboxamide (compound 10) inhibits EGFR with an IC₅₀ of 6.12 nM, comparable to clinical reference agents erlotinib and gefitinib . In a divergent pharmacophore, SW083688—a 2-thioxo-3,4-dihydroquinazoline-7-carboxamide with a benzodioxin N-7 amide—potently inhibits Thousand-And-One Kinase 2 (TAOK2) with an IC₅₀ of 1.3 µM, a selectivity profile orthogonal to the EGFR-active series . In contrast, a structurally more remote quinazoline-7-carboxamide (BDBM32355, N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo derivative) tested against serine/threonine-protein kinase D1 (PKD) showed only marginal inhibition (IC₅₀ = 50,000 nM), underscoring that not all 7-carboxamide congeners carry meaningful kinase activity [1]. The target compound, with its unique 3-phenyl / N-(2-methoxyphenyl) substitution pattern distinct from all three reference molecules, has not been profiled against any kinase panel. However, its structural dissimilarity to the PKD-inactive template suggests a higher probability of productive kinase engagement if the chemotype retains targetability to the EGFR or TAOK2 ATP-binding pockets.

Kinase Inhibition EGFR TAOK2 Quinazoline

Cytotoxic Potential in Ovarian Cancer: Class-Level SAR Informs N-7 Substituent Sensitivity

A focused SAR study evaluated 3,4-dihydroquinazoline derivatives for Caᵥ3.1 channel blockade and cytotoxicity against three human ovarian cancer cell lines (SK-OV-3, A2780, and paclitaxel-resistant A2780-T). The template compound KYS05090 (a 3,4-dihydroquinazoline with distinct substitution) and its analogs 6d, 6g, and 6h demonstrated strong cytotoxicity, in some cases exceeding the reference T-type blocker mibefradil by 20-fold on the resistant A2780-T subline [1]. Critically, the study revealed that compounds 6g and 6h, despite similar Caᵥ3.1 blockade potency, induced G1-phase cell-cycle arrest in A2780 cells, whereas KYS05090 and 6d triggered a large sub-G1 population indicative of apoptotic cell death [1]. This mechanistic bifurcation was driven by N-7 substituent differences among the four active congeners, not by differences in calcium channel blockade. The target compound has not been tested in this paradigm; however, its 2-methoxyphenyl amide substituent is structurally distinct from the N-7 substituents of 6a–6h, all of which are aliphatic cycloalkyl or heterocycloalkyl amides.

Ovarian Cancer Cytotoxicity T-type Calcium Channel Quinazoline

Physical Property Differentiation: MW, cLogP, and HBD/HBA Profile vs. Closest Purchasable Analogs

As a procurement-relevant differentiator, the compound's key calculated physicochemical parameters can be benchmarked against three commercially available 3,4-dihydroquinazoline-7-carboxamide analogs. The target compound (MW 371.4 g/mol; molecular formula C₂₂H₁₇N₃O₃; 3 hydrogen bond acceptors, 1 hydrogen bond donor) occupies a property space that is intermediate between the aliphatic N-7 amide series (e.g., N-(3-methylbutyl) analog, MW 335.4 g/mol, lower HBA count) and the bulkier multi-ring analogs (e.g., 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl) derivative, MW 435.9 g/mol) . Compared with its 4-methoxy regioisomer (CAS 1144478-10-3, MW 371.4 g/mol), the two compounds are physicochemical 'twins' with respect to all calculated bulk properties, reinforcing that their differentiation resides exclusively in the regioisomeric arrangement of the methoxy group and its attendant electronic and conformational consequences . This property similarity with chemical distinctiveness makes the pair valuable as a matched-pair regioisomer probe set for constructing local SAR around methoxy-substituted N-7 phenyl amides.

Physicochemical Properties Drug-likeness Quinazoline Library Design

Recommended Application Scenarios for N-(2-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Based on Available Evidence


Matched Molecular Pair Analysis with the 4-Methoxy Regioisomer for N-7 SAR Elucidation

The target compound (2-OCH₃) and its 4-OCH₃ regioisomer (CAS 1144478-10-3) share identical MW (371.4 g/mol), molecular formula, HBD count (1), and HBA count (3), differing only in the position of the methoxy substituent around the N-7 phenyl ring [1]. This makes them a rigorously controlled matched molecular pair. Simultaneous procurement of both regioisomers enables direct, head-to-head probing of the biological consequences of ortho vs. para methoxy orientation in any assay (Caᵥ3.1 blockade, EGFR inhibition, or antiproliferation), isolating the steric/electronic contribution of methoxy position from all other molecular properties. This approach is consistent with published 3D-QSAR CoMSIA models that identify the steric field near the N-7 substituent as a critical determinant of A549 cytotoxicity [2].

T-Type Calcium Channel (Caᵥ3.1) Blocker Screening in Solid Tumor Cell Panels

The 3,4-dihydroquinazoline-7-carboxamide scaffold is a validated chemotype for T-type calcium channel blockade with demonstrated in vitro cytotoxicity across ovarian (SK-OV-3, A2780, A2780-T), lung (A549), and colon (HT-29) cancer cell lines [1][2]. The lead compound '3,4-Dihydroquinazoline 1' achieved 54% tumor growth inhibition in an A549 xenograft model upon oral administration at 8 mg/kg, benchmarking the scaffold's in vivo translatability [3]. The target compound's N-(2-methoxyphenyl) amide substituent represents a novel N-7 vector that has not been evaluated in published Caᵥ3.1 SAR studies, making it a high-value addition to Caᵥ3.1-focused screening decks aimed at identifying substituent-dependent variations in channel blockade potency, cytotoxicity magnitude, and mechanism-of-action (apoptosis vs. G1 arrest as reported for analogs 6g/6h vs. KYS05090) [1].

EGFR Tyrosine Kinase Inhibitor Screening with Negative-Control Benchmarking

Quinazoline-7-carboxamides have yielded potent EGFR inhibitors (IC₅₀ = 6.12 nM for the morpholino analog 10) that rival erlotinib and gefitinib [1]. However, not all 7-carboxamide congeners are active against kinases: the N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo derivative (BDBM32355) exhibited an IC₅₀ of 50,000 nM against PKD, effectively serving as a kinase-inactive scaffold variant [2]. The target compound, with its unique 3-phenyl and N-(2-methoxyphenyl) substitution, has an untested kinase profile. It can be deployed in EGFR (and broader kinome) screening panels with two strategic intents: (1) as a potential novel EGFR inhibitor with a substitution pattern distinct from the published morpholino series, and (2) as a selectivity probe—if found inactive, it would help define the pharmacophoric boundaries for EGFR engagement within the quinazoline-7-carboxamide space, complementing the SAR negative data already captured by BDBM32355.

Antiproliferative Library Expansion in the NCI-60 or Similar Multi-Cell-Line Profiling Platform

The EGFR-inhibitory quinazoline-7-carboxamide series (Malhotra et al., 2020) demonstrated selective growth inhibition across several solid tumor cell lines in the NCI-60 panel, including NCI-H322M and NCI-H522 (non-small cell lung cancer), IGROV1 and SK-OV-3 (ovarian cancer), TK-10 (renal cancer), and MDA-MB-468 (breast cancer) [1]. The target compound's structural divergence from the published amide analogs—specifically the combination of an N-3 phenyl group with an N-7 (2-methoxyphenyl) amide—may confer a distinct tumor-type selectivity fingerprint. Including this compound in multi-cell-line antiproliferative screening (e.g., NCI-60, CTRP, or internal oncology panels) would generate the first empirical growth inhibition data (GI₅₀) for this substitution pattern and reveal whether it recapitulates, expands, or diverges from the published tumor-type selectivity profile.

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